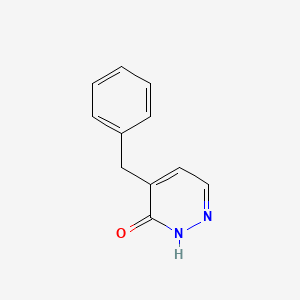

4-Benzyl-3(2H)-pyridazinone

Description

Significance of the Pyridazinone Core in Heterocyclic Chemistry

The pyridazinone nucleus is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This distinction arises from its ability to serve as a framework for designing ligands that can interact with a variety of biological targets. The presence of nitrogen atoms and a carbonyl group allows for various chemical modifications, enabling the fine-tuning of a molecule's properties. scholarsresearchlibrary.commdpi.com The structural versatility of the pyridazinone core has made it a central component in the development of numerous pharmacologically active compounds. scholarsresearchlibrary.com

The stability of the pyridazinone ring, coupled with the potential for substitution at multiple positions, provides a robust platform for creating extensive libraries of derivatives. This adaptability allows chemists to explore a wide chemical space and optimize compounds for specific biological activities. scholarsresearchlibrary.com

Overview of Research Trajectories for Pyridazinone Derivatives

Research into pyridazinone derivatives has followed several key trajectories, largely driven by their potential therapeutic applications. A significant body of research has focused on the synthesis and biological evaluation of these compounds for a range of activities. benthamdirect.com

Historically, the synthesis of pyridazinones has been a subject of interest for over a century, with early methods involving the reaction of levulinic acid phenylhydrazone. dergipark.org.tr Modern synthetic strategies are continually being developed to improve efficiency and allow for the creation of more complex derivatives. wu.ac.th

The broad spectrum of biological activities exhibited by pyridazinone derivatives has led to their investigation in numerous fields. scholarsresearchlibrary.com These include their potential as cardiovascular agents, anti-inflammatory drugs, and anticancer therapies. scholarsresearchlibrary.comresearchgate.net The ongoing exploration of new pyridazinone-based molecules continues to be a vibrant and promising area of chemical research. benthamdirect.com

Structure

3D Structure

Properties

CAS No. |

479481-55-5 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-benzyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H10N2O/c14-11-10(6-7-12-13-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |

InChI Key |

GZVJKNAPQDHVHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=NNC2=O |

Origin of Product |

United States |

Synthesis and Chemical Properties of 4 Benzyl 3 2h Pyridazinone

The creation of specific pyridazinone derivatives, such as 4-Benzyl-3(2H)-pyridazinone, involves tailored synthetic routes. One reported method for synthesizing related 4-substituted benzyl (B1604629) pyridazinones involves the condensation of a dihydropyridazinone with an aromatic aldehyde in the presence of a base like sodium ethoxide. scispace.com This general approach highlights a common strategy for introducing substituents at the 4-position of the pyridazinone ring.

| Property | Description |

| Molecular Formula | C11H10N2O |

| Core Structure | Pyridazinone |

| Key Substituent | Benzyl group at position 4 |

This table provides a summary of the basic structural information for 4-Benzyl-3(2H)-pyridazinone.

Structure Activity Relationship Sar Investigations of 4 Benzyl 3 2h Pyridazinone Analogs

Conformational Analysis and Bioactivity Correlation

The three-dimensional arrangement of 4-benzyl-3(2H)-pyridazinone analogs is a critical determinant of their biological activity. Conformational analysis has revealed that a near-planar arrangement between the phenyl and pyridazinone rings is often associated with higher bioactivity, particularly for cardiovascular applications. nih.gov

In a study of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, the phenyl and pyridazinone rings were found to be twisted relative to each other, with a dihedral angle of 46.69 (9)°. researchgate.net The phenyl ring of the benzyl (B1604629) group was observed to be nearly perpendicular to the pyridazinone ring. researchgate.net For analogs exhibiting potent inotropic activity, a near-planar conformation of the phenyl and pyridazinone core is a common feature. nih.gov Conversely, derivatives with conformations that deviate significantly from planarity, such as in some benzocycloheptapyridazinone series, have been shown to be generally inactive. nih.gov

The orientation of substituents also plays a significant role. For instance, in 3-(1,3-diphenylpropan-2-yl)-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one, the geminal benzyl groups are both syn-oriented to the methyl group of the pyridazinone moiety, a conformation that is retained in solution and influences the molecule's interaction with its environment. iucr.org These findings underscore the importance of a specific spatial arrangement of the different molecular fragments for effective interaction with biological targets.

Impact of Benzyl Moiety Substituents on Biological Activity

Modifications to the benzyl group of 4-benzyl-3(2H)-pyridazinone analogs have a profound impact on their biological profile. The nature and position of substituents on the benzyl ring can significantly alter potency and selectivity for various targets.

In a series of pyridazinone derivatives investigated as Trypanosoma cruzi proteasome inhibitors, substitutions on the benzyl group were key to improving potency. nih.gov For example, moving a methoxy (B1213986) substituent from the 4-position to the 3-position of the phenyl ring resulted in a complete loss of potency. nih.gov Conversely, retaining the 4-methoxy group and adding a chlorine or fluorine at the 3-position led to a significant improvement in activity. nih.gov Docking studies have suggested that these substituents can enhance interactions with specific amino acid residues in the target's binding site. nih.gov

For antibacterial activity, the presence of a fluoro group at the para position of the benzyl ring has been shown to be beneficial. mdpi.com In another study, 2,6-dichloro substitution on the benzyl group was also explored. mdpi.com The electronic properties of the substituents are also critical. For instance, in a series of phosphodiesterase-5 (PDE-5) inhibitors, an electron-withdrawing group on the arylidene ring was found to be more favorable for activity than an electron-donating group. tandfonline.com

The following table summarizes the effect of various substituents on the benzyl moiety on the biological activity of 4-benzyl-3(2H)-pyridazinone analogs:

| Substituent | Position | Biological Activity | Reference |

| 4-Methoxy | Benzyl ring | Improved potency against T. cruzi proteasome | nih.gov |

| 3-Methoxy | Benzyl ring | Loss of potency against T. cruzi proteasome | nih.gov |

| 4-Methoxy, 3-Chloro | Benzyl ring | Further improved potency against T. cruzi proteasome | nih.gov |

| 4-Methoxy, 3-Fluoro | Benzyl ring | Further improved potency against T. cruzi proteasome | nih.gov |

| 4-Fluoro | Benzyl ring | Increased antibacterial activity | mdpi.com |

| 2,6-Dichloro | Benzyl ring | Investigated for antibacterial activity | mdpi.com |

| Electron-withdrawing group | Arylidene ring | Favorable for PDE-5 inhibition | tandfonline.com |

| Electron-donating group | Arylidene ring | Less favorable for PDE-5 inhibition | tandfonline.com |

Influence of Substitutions on the Pyridazinone Core

Alterations to the pyridazinone core itself are a critical aspect of SAR studies, influencing not only the potency but also the selectivity of the compounds. bohrium.com Modifications at various positions of the pyridazinone ring can lead to significant changes in biological activity. bohrium.com

For instance, in a series of β-1,3-glucan synthase inhibitors, changes to the core structure were described in detail. nih.gov It was found that alkyl or ether substituents on the remaining open position of the pyridazinone ring dramatically reduced potency. researchgate.net Replacing the pyridazinone group with pyridinone or pyrimidinone rings produced active compounds, but these were less satisfactory. researchgate.net

In the context of phosphodiesterase (PDE) inhibitors, the lactam functionality of the pyridazinone ring is a critical determinant for PDE3-inhibitory activity, with an unsubstituted nitrogen being preferable. researchgate.net Conversely, PDE4 inhibition is strongly promoted by the introduction of a hydrophobic substituent at the N(2) position of the pyridazinone. researchgate.net The position of attachment of other heterocyclic rings to the pyridazinone core also plays a crucial role. Migration of the pyridazinone ring connection from the 3'-center to the C-4' of a pyrazolopyridine moiety strongly enhances PDE4 inhibition. researchgate.net

Furthermore, the introduction of different substituents at position 2 of the pyridazinone ring has been investigated for its effect on vasodilatory activity. nih.gov Bulky substituents like a 4-benzylpiperidine (B145979) moiety showed higher activity compared to less bulky ones such as piperidine (B6355638) or morpholine (B109124). nih.gov

The table below illustrates the impact of substitutions on the pyridazinone core:

| Modification | Effect | Target/Activity | Reference |

| Alkyl/ether substituents | Reduced potency | β-1,3-glucan synthase inhibition | researchgate.net |

| Pyridinone/pyrimidinone replacement | Less active than pyridazinone | β-1,3-glucan synthase inhibition | researchgate.net |

| Unsubstituted N(2) | Critical for activity | PDE3 inhibition | researchgate.net |

| Hydrophobic substituent at N(2) | Promotes activity | PDE4 inhibition | researchgate.net |

| 4-Benzylpiperidine at position 2 | Higher activity | Vasodilation | nih.gov |

| Piperidine/morpholine at position 2 | Lower activity | Vasodilation | nih.gov |

Role of Side Chain Derivatization on Target Interactions

Derivatization of side chains attached to the 4-benzyl-3(2H)-pyridazinone core is a key strategy to modulate target interactions and improve pharmacological properties. These modifications can influence binding affinity, selectivity, and pharmacokinetic profiles.

In the development of acetylcholinesterase (AChE) inhibitors, structural modifications were performed on a lead compound, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine. acs.org It was observed that isosteric replacements or modifications of the benzylpiperidine moiety were detrimental to the activity, highlighting the importance of this specific side chain for target interaction. acs.org

For analgesic and anti-inflammatory agents, the presence of an acetamide (B32628) side chain linked to the lactam nitrogen of the pyridazinone ring at the 2-position was found to enhance activity. sarpublication.com Similarly, 4,6-diphenyl-3(2H)-pyridazinones substituted with 4-arylpiperazin-1-yl-carbonylalkyl moieties at the N-2 position were tested for analgesic and anti-inflammatory effects. sarpublication.com

In the context of monoamine oxidase (MAO) inhibitors, a series of 6-(4-benzylpiperidine-1-yl)-3(2H)-pyridazinone-2-ylacetohydrazide derivatives were synthesized and evaluated. mdpi.com The introduction of a hydrazone moiety and a substituted phenyl ring at the end of the side chain allowed for a systematic investigation of the SAR. mdpi.com For instance, a 3-chloro substituent on the terminal phenyl ring resulted in the most potent MAO-B inhibition. mdpi.com

The following table provides examples of side chain derivatizations and their effects:

| Side Chain Modification | Position | Effect | Target/Activity | Reference |

| Benzylpiperidine moiety | Attached to ethylamino at C3 | Crucial for activity | AChE inhibition | acs.org |

| Acetamide side chain | N-2 | Enhanced activity | Analgesic/Anti-inflammatory | sarpublication.com |

| 4-Arylpiperazin-1-yl-carbonylalkyl | N-2 | Investigated for activity | Analgesic/Anti-inflammatory | sarpublication.com |

| Acetohydrazide with substituted benzaldehyde (B42025) | N-2 | Modulated activity | MAO-B inhibition | mdpi.com |

| 3-Chloro on terminal phenyl | N-2 side chain | Most potent inhibition | MAO-B inhibition | mdpi.com |

Biological and Mechanistic Research of 4 Benzyl 3 2h Pyridazinone Derivatives

Anti-inflammatory and Analgesic Research

Derivatives of 4-benzyl-3(2H)-pyridazinone have been extensively studied for their potential to alleviate pain and inflammation. tandfonline.comjscimedcentral.com The research in this area has focused on understanding the mechanisms by which these compounds exert their effects, including their interaction with key enzymes in the inflammatory cascade and their performance in various animal models of pain and inflammation. jscimedcentral.comnih.gov

In Vitro Enzyme Inhibition Studies (e.g., Cyclooxygenase, Lipoxygenase)

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. jscimedcentral.comtandfonline.com Research has shown that certain pyridazinone derivatives are potent and selective inhibitors of COX-2, an isoform of the enzyme that is upregulated during inflammation. mdpi.comresearchgate.net

For instance, a series of pyridazine-based sulphonamide derivatives demonstrated effective inhibition of the COX-2 enzyme with IC₅₀ values in the sub-micromolar range (0.05 to 0.14 µM), while showing weak inhibition of the COX-1 isoform (IC₅₀ values between 5 and 12.6 µM). nih.gov This selectivity for COX-2 is a desirable characteristic, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com In another study, N-benzyl isopropoxy pyridazinone compounds showed exceptional in vitro selective COX-2 inhibition, with a COX-2 IC₅₀ of 0.02 µM and a COX-1 IC₅₀ greater than 10 µM. researchgate.net

In addition to COX inhibition, some pyridazinone derivatives also target the lipoxygenase (LOX) pathway, another important route in the generation of inflammatory mediators from arachidonic acid. tandfonline.comnih.gov Certain pyridazines have shown potent to moderate activity against the 5-LOX enzyme. For example, 3-hydroxy-6-oxopyridazine and its methanesulfonate (B1217627) and ethanesulfonate (B1225610) derivatives exhibited IC₅₀ values of 2 µM, 3 µM, and 2.5 µM, respectively, which were better than the reference LOX inhibitor Zileuton (IC₅₀ = 3.5 µM). nih.gov The ability to inhibit both COX and LOX pathways suggests that these compounds could offer a broad-spectrum anti-inflammatory effect. tandfonline.com

| Compound Class | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyridazine-based sulphonamides | COX-2 | 0.05 - 0.14 | >35 | nih.gov |

| Pyridazine-based sulphonamides | COX-1 | 5 - 12.6 | nih.gov | |

| N-benzyl isopropoxy pyridazinones | COX-2 | 0.02 | >500 | researchgate.net |

| N-benzyl isopropoxy pyridazinones | COX-1 | >10 | researchgate.net | |

| 3-hydroxy-6-oxopyridazine | 5-LOX | 2 | nih.gov | |

| Ethanesulfonate pyridazine (B1198779) | 5-LOX | 2.5 | nih.gov | |

| Zileuton (Reference) | 5-LOX | 3.5 | nih.gov |

Modulation of Pro-inflammatory Mediator Release

Beyond direct enzyme inhibition, 4-benzyl-3(2H)-pyridazinone derivatives have been found to modulate the release of various pro-inflammatory mediators. This includes cytokines and chemokines, which are signaling proteins that play a critical role in orchestrating the inflammatory response. nih.govrsc.org

One mechanism by which these compounds exert their effects is through the inhibition of phosphodiesterase type 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). nih.govrsc.org By inhibiting PDE4, these derivatives increase intracellular cAMP levels, which in turn can suppress the production of inflammatory mediators. rsc.org For example, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one was identified as a promising and selective inhibitor of the PDE4B isoenzyme, demonstrating an ability to regulate the production of potent pro-inflammatory cytokines and chemokines by human primary macrophages. nih.gov This compound exhibited 64% inhibition of PDE4B at a concentration of 20 μM and had an IC₅₀ of 251 nM. nih.gov

Furthermore, studies have shown that pyridazinone derivatives can inhibit the production of other key inflammatory molecules. A selective COX-2 inhibitor, ABT-963, was found to reduce the production of prostaglandin (B15479496) E2 (PGE2). nih.gov Other research has demonstrated the ability of certain pyridazinone-like compounds to inhibit the production of interleukin 6 (IL-6) and tumour necrosis factor-alpha (TNF-α), both of which are central to the inflammatory process. tandfonline.comnih.gov Three pyridazinone derivatives (5b, 8b, and 8c) were identified as particularly promising anti-inflammatory agents with high TNF-α inhibition activity. tandfonline.com

In Vivo Animal Model Studies for Analgesic Effects

The analgesic potential of 4-benzyl-3(2H)-pyridazinone derivatives has been validated in several in vivo animal models. These studies typically assess the ability of the compounds to reduce pain responses to chemical or thermal stimuli. pharmacophorejournal.comscielo.br

In the acetic acid-induced writhing test, which models visceral pain, certain 6-(4-benzylphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives demonstrated significant analgesic effects. pharmacophorejournal.com For instance, compound IIIl showed a maximum inhibition of writhing at 69.99%. pharmacophorejournal.com The tail immersion test, a model of acute thermal pain, also revealed the analgesic properties of these compounds, with compound IIIl increasing the pain reaction time significantly after 90 minutes. pharmacophorejournal.com

Other studies using the p-benzoquinone-induced writhing test and the hot plate test have further confirmed the antinociceptive activities of various pyridazinone derivatives. nih.govscielo.brpsu.edu Some amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetic acid were found to have analgesic activity equipotent to aspirin (B1665792). nih.gov Similarly, certain antipyrine/pyridazinone hybrids proved to be as potent or more potent than aspirin in reducing writhing responses. psu.edu Research on pyrrolo[3,4-d]pyridazinone derivatives showed significant, dose-related antinociceptive effects in models of pain induced by formalin, capsaicin, and glutamic acid, suggesting their action is primarily through peripheral mechanisms. zenodo.org

| Animal Model | Compound Series | Key Finding | Reference |

| Acetic Acid-Induced Writhing | 6-(4-benzylphenyl)-4,5-dihydropyridazin-3(2H)-ones | 69.99% inhibition of writhing (Compound IIIl) | pharmacophorejournal.com |

| Tail Immersion Test | 6-(4-benzylphenyl)-4,5-dihydropyridazin-3(2H)-ones | Increased reaction time at 90 minutes (Compound IIIl) | pharmacophorejournal.com |

| p-Benzoquinone-Induced Writhing | [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides | Activity equipotent to aspirin (Compounds 7c, 7d, 7k) | nih.gov |

| Hot Plate Test | 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-ones | Compounds 4f, 4b, 4d, and 4e showed high analgesic activity | scielo.br |

| Formalin/Capsaicin/Glutamic Acid Tests | Pyrrolo[3,4-d]pyridazinone derivatives | Significant and dose-related antinociceptive effect | zenodo.org |

In Vivo Animal Model Studies for Anti-inflammatory Effects

The anti-inflammatory efficacy of 4-benzyl-3(2H)-pyridazinone derivatives has been demonstrated in various animal models, most commonly the carrageenan-induced paw edema test in rats. This model mimics the acute inflammatory response. pharmacophorejournal.comscielo.br

In this model, several pyridazinone derivatives have shown a significant reduction in paw edema. For example, compound IIIu, a 6-(4-benzylphenyl)-4,5-dihydropyridazin-3(2H)-one derivative, exhibited the maximum inhibition of paw edema volume. pharmacophorejournal.com Another study found that 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (compound 26) and 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (compound 20) showed potent anti-inflammatory activity, with percentage inhibitions of edema at 77.23% and 71.95% respectively, comparable to the standard drug ibuprofen (B1674241) (85.77%). zenodo.orgtandfonline.com

Other models have also been employed. In a zymosan-induced paw edema model, certain pyridazinone derivatives (compounds 2 and 4) were found to be as effective as the reference drug indomethacin (B1671933) in reducing edema development. jmchemsci.com Amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetic acid also showed anti-inflammatory activity equipotent to indomethacin in the carrageenan-induced edema model. nih.gov

| Animal Model | Compound Series | Key Finding (% Inhibition) | Reference |

| Carrageenan-Induced Paw Edema | 6-(4-benzylphenyl)-4,5-dihydropyridazin-3(2H)-ones | Maximum inhibition by compound IIIu | pharmacophorejournal.com |

| Carrageenan-Induced Paw Edema | 5-benzyl-3-phenyl-1,6-dihydro-6-pyridazinones | 77.23% (Compound 26), 71.95% (Compound 20) | tandfonline.com |

| Carrageenan-Induced Paw Edema | [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides | Activity equipotent to indomethacin (Compounds 7c, 7d, 7k) | nih.gov |

| Zymosan-Induced Paw Edema | Pyridazinone derivatives | As effective as indomethacin (Compounds 2 and 4) | jmchemsci.com |

Antimicrobial Research

In addition to their anti-inflammatory and analgesic properties, derivatives of the 4-benzyl-3(2H)-pyridazinone scaffold have been investigated for their potential to combat microbial infections. nih.govscispace.com

Antibacterial Activity Profiling against Pathogenic Strains

A number of studies have screened pyridazinone derivatives against a panel of clinically relevant pathogenic bacteria, including both Gram-positive and Gram-negative strains. pharmacophorejournal.comnih.gov The results indicate that these compounds can possess significant antibacterial activity, with their effectiveness often depending on the specific substitutions on the pyridazinone core. nih.gov

In one study, a series of 6-(4-benzylphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives were tested for their in vitro antibacterial activity. pharmacophorejournal.com Compound IIIj was found to be highly effective against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, producing zones of inhibition of 32 mm and 33 mm, respectively. pharmacophorejournal.com Against Gram-negative bacteria, compound IIIn was the most effective, showing maximum zones of inhibition of 29 mm against Escherichia coli and 30 mm against Shigella flexneri. pharmacophorejournal.com

Another comprehensive study evaluated a novel series of pyridazinone derivatives against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Compounds 7 and 13 in this series were found to be active against MRSA, Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the range of 3.74–8.92 µM. nih.govresearchgate.net Structure-activity relationship (SAR) analysis revealed that a fluoro group at the para position of an aryl ring (compound 7) enhanced activity, while the hydrolysis of an ester group to a carboxylic acid (compound 13) increased activity against Gram-negative bacteria. nih.gov

| Bacterial Strain | Compound Series/Number | Activity Measurement | Result | Reference |

| Staphylococcus aureus (Gram-positive) | 6-(4-benzylphenyl)-4,5-dihydropyridazin-3(2H)-one / IIIj | Zone of Inhibition | 32 mm | pharmacophorejournal.com |

| Bacillus cereus (Gram-positive) | 6-(4-benzylphenyl)-4,5-dihydropyridazin-3(2H)-one / IIIj | Zone of Inhibition | 33 mm | pharmacophorejournal.com |

| Escherichia coli (Gram-negative) | 6-(4-benzylphenyl)-4,5-dihydropyridazin-3(2H)-one / IIIn | Zone of Inhibition | 29 mm | pharmacophorejournal.com |

| Shigella flexneri (Gram-negative) | 6-(4-benzylphenyl)-4,5-dihydropyridazin-3(2H)-one / IIIn | Zone of Inhibition | 30 mm | pharmacophorejournal.com |

| S. aureus (MRSA), P. aeruginosa, A. baumannii | 4-(aryl)-6-phenylpyridazin-3(2H)-one / 7 & 13 | MIC | 3.74–8.92 µM | nih.govresearchgate.net |

Antifungal Activity Studies and Glucan Synthase Inhibition

The pyridazinone scaffold has been a subject of investigation for the development of novel antifungal agents, with a particular focus on the inhibition of β-1,3-glucan synthase, an essential enzyme for the integrity of the fungal cell wall. nih.govijnc.ir This target is attractive as it is absent in mammals, suggesting a potential for selective toxicity.

A notable series of pyridazinone analogs have been developed as potent inhibitors of β-1,3-glucan synthase, stemming from structure-activity relationship (SAR) studies of the lead compound, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one. nih.govzenodo.orgresearchgate.net Optimization of this lead compound has led to the identification of derivatives with significantly improved systemic exposure while maintaining robust antifungal activity against clinically relevant fungal strains such as Candida glabrata and Candida albicans. nih.govijnc.ir

SAR studies have revealed key structural features necessary for activity. The sulfonamide moiety attached to the piperazine (B1678402) ring was found to be crucial for antifungal efficacy. ijnc.ir Specifically, derivatives featuring a benzyl (B1604629) sulfonamide or a benzothiazolmethyl sulfonamide demonstrated the most potent antifungal activity. ijnc.ir In contrast, simple alkyl or other aryl sulfonamides generally showed lower activity against C. albicans. ijnc.ir Further modifications, such as extending the benzyl sulfonamide to a phenethyl or phenylpropyl group, resulted in a decrease in activity. ijnc.ir

The pyridazinone core itself was also identified as the optimal structure. While replacing the morpholine (B109124) ring at the C-4 position with an ether or aryl group enhanced activity, introducing an alkyl or ether chain at the C-6 position dramatically reduced it. ijnc.ir The C-6 unsubstituted pyridazinone was determined to be the superior core structure for antifungal potency. ijnc.ir The inhibitory action of these compounds on glucan synthase correlates strongly with their in vitro antifungal effects, which include causing leakage of cytoplasmic contents from yeast cells, a characteristic outcome for this class of inhibitors. ijnc.ir

| Derivative Type | Key Structural Feature | Target Fungi | Activity Level |

| Piperazinyl-pyridazinone | Benzyl sulfonamide moiety | C. glabrata, C. albicans | High |

| Piperazinyl-pyridazinone | Benzothiazolmethyl sulfonamide | C. glabrata, C. albicans | High |

| Piperazinyl-pyridazinone | Alkyl or other aryl sulfonamides | C. albicans | Low |

| C-6 Substituted Pyridazinone | Alkyl or ether chain at C-6 | C. glabrata, C. albicans | Reduced |

Antimycobacterial Activity Assessments

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new chemical entities with novel mechanisms of action. In this context, derivatives of the 3(2H)-pyridazinone core have been synthesized and evaluated for their antimycobacterial potential. researchgate.net

In one study, two series of pyridazinone derivatives were assessed for their in vitro activity against the Mycobacterium tuberculosis H37Rv strain. researchgate.netresearchgate.net The research identified several compounds with significant antitubercular action. researchgate.net Notably, the compound 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone emerged as a promising lead, demonstrating good antitubercular activity. researchgate.net

Other derivatives from the synthesized series also exhibited noteworthy activity against M. tuberculosis. researchgate.net For instance, compounds 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-tert-butylbenzyliden)acetohydrazide and 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N'-(4-chlorobenzyliden) acetohydrazide were among those tested for a range of antimicrobial activities, including against mycobacteria. zenodo.org While detailed minimum inhibitory concentration (MIC) values for all tested compounds are specific to each study, the collective results indicate that the pyridazinone scaffold represents a viable starting point for the development of new antimycobacterial agents. zenodo.orgresearchgate.net

Antiproliferative and Cytotoxicity Research

In Vitro Evaluation against Cancer Cell Lines

Derivatives of 4-Benzyl-3(2H)-pyridazinone have demonstrated significant antiproliferative and cytotoxic effects across a broad spectrum of human cancer cell lines. These compounds have been the focus of numerous studies aiming to identify novel anticancer agents.

One pyridazinone derivative, identified as Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) , was found to be a potent cytotoxic agent against a panel of 22 human cancer cell lines. nih.gov It showed particularly high selective cytotoxicity against leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cell lines when compared to non-cancerous breast epithelial cells (MCF-10A). nih.gov

Other research has highlighted the efficacy of various pyridazinone derivatives against different cancer types. For example, certain synthesized series showed good cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines, with some compounds registering IC50 values in the micromolar range, such as 14.80 μM against HepG2. zenodo.org Further studies on gastric adenocarcinoma (AGS) cells revealed that introducing a piperazinyl linker between the pyridazinone core and a phenyl ring can lead to compounds with good antiproliferative effects. nih.gov Similarly, evaluations against human colon carcinoma (HCT116) cells have identified pyridazinone derivatives with promising activity, comparable to the reference drug daunorubicin. tandfonline.com

| Compound/Derivative Series | Cancer Cell Line | Activity/IC50 Value | Reference |

| Pyr-1 | Breast (MDA-MB-231) | CC50: 0.33 μM | nih.gov |

| Pyr-1 | Leukemia (HL-60) | High (SCI = 3.02) | nih.gov |

| Pyr-1 | Leukemia (CEM) | High (SCI = 3.61) | nih.gov |

| Pyr-1 | Lung (A-549) | High (SCI = 3.32) | nih.gov |

| Pyrrol-2(3H)-ones and Pyridazin-3(2H)-ones | Liver (HepG2) | IC50: 14.80 µM | zenodo.orgekb.eg |

| Pyridazinone-based compounds with piperazinyl linker | Gastric (AGS) | Good anti-proliferative effects | nih.gov |

| 3(2H)-pyridazinone derivatives | Colon (HCT116) | Promising anti-proliferative effect | tandfonline.com |

| Pyridazinone-quinoline hybrids | Pancreas (Panc-1) | IC50: 2.9 μM | doi.org |

| Pyridazinone-quinoline hybrids | Pancreas (Paca-2) | IC50: 2.2 μM | doi.org |

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration; SCI: Selective Cytotoxicity Index.

Investigations into Cellular Localization of Tubulin

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several studies have indicated that pyridazinone derivatives can exert their antiproliferative effects by interfering with tubulin polymerization. doi.orgtandfonline.comresearchgate.net This mechanism involves the binding of the compounds to tubulin, preventing the formation of microtubules, which are critical for cell division, intracellular transport, and maintenance of cell structure. researchgate.net

Research has shown a pronounced inhibitory effect of certain pyridazinone derivatives on the cellular localization of tubulin. zenodo.org In vitro assays have confirmed that active compounds can inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. researchgate.net For instance, a study on new pyrrol-2(3H)-ones and pyridazin-3(2H)-ones found that the most active compounds against cancer cell lines also demonstrated tubulin polymerization inhibition. researchgate.net Docking studies further supported these findings, showing that the compounds fit effectively into the colchicine-binding site of tubulin. researchgate.net

The importance of specific chemical moieties for this activity has been noted. In one series of dihydropyridazinone derivatives, a nitrile group at the C-4 position of the pyridazinone ring was of major importance for the inhibition of tubulin polymerization. scispace.com While not absolutely essential, its presence significantly enhanced the inhibitory activity. scispace.com These findings establish tubulin as a key molecular target for the anticancer action of a subset of pyridazinone derivatives. tandfonline.com

Mechanisms of Cell Viability Modulation

The antiproliferative effects of 4-Benzyl-3(2H)-pyridazinone derivatives are mediated through various cellular mechanisms that ultimately lead to a reduction in cancer cell viability. Key among these is the induction of apoptosis, or programmed cell death.

Studies on the derivative Pyr-1 in acute promyelocytic leukemia (HL-60) cells demonstrated its role as a potent apoptosis inducer. nih.gov This was confirmed by the significant activation of caspase-3, a critical executioner caspase in the apoptotic pathway. nih.gov The percentage of caspase-3 activation in cells treated with Pyr-1 was comparable to that induced by the positive control, hydrogen peroxide. nih.gov Other studies have also linked the cytotoxic effects of pyridazinone derivatives to the activation of apoptotic processes, observing an increase in the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation. researchgate.net The apoptotic mechanism has been further linked to an increase in the Bax/Bcl-2 ratio and the activation of caspase-9. researchgate.net

In addition to apoptosis, some derivatives modulate cell viability by inducing cell cycle arrest. Analysis of B-Raf inhibitors based on the pyridazinone scaffold showed that the lead compounds inhibited the cell cycle at the G2-M phase, preventing cells from entering mitosis. doi.org

Another identified mechanism is the induction of oxidative stress. Research on 3(2H)-pyridazinone derivatives with a piperazinyl linker revealed that the most promising compounds exerted their effects by promoting the release of hydrogen peroxide (H₂O₂). nih.govresearchgate.net This increase in reactive oxygen species (ROS) leads to cellular damage and contributes to cell death, which was visually confirmed by morphological changes such as cell blebbing. nih.govresearchgate.net

Cardiovascular System Research

The pyridazinone core is a well-established pharmacophore in the realm of cardiovascular research, with numerous derivatives exhibiting a range of beneficial effects. dergipark.org.trscholarsresearchlibrary.com These compounds are recognized for their potential as cardiotonic (positive inotropic), antihypertensive (vasodilator), and antiplatelet agents. dergipark.org.trnih.gov

Cardiotonic and Vasodilator Activities: Many 4,5-dihydro-3(2H)-pyridazinone derivatives have been investigated as non-glycoside, non-catecholamine cardiotonic drugs. thieme-connect.com Their mechanism often involves the inhibition of phosphodiesterase III (PDE-III), an enzyme found in cardiac and vascular smooth muscle. nih.govtandfonline.com Inhibition of PDE-III leads to an increase in cyclic AMP (cAMP) levels, resulting in both increased cardiac contractility (positive inotropy) and relaxation of vascular smooth muscle (vasodilation), which lowers blood pressure. tandfonline.com

For example, a series of 4,5-dihydropyridazones demonstrated a strong and specific inhibitory effect on cardiac PDE-III. tandfonline.com Studies on various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have identified compounds with clear cardiotonic effects. thieme-connect.com Furthermore, research on other series has yielded compounds with significant vasorelaxant activity, with some derivatives showing potency comparable to or greater than the reference drug hydralazine. doi.orgtandfonline.com One N,O-dibenzyl derivative was identified as a particularly active vasodilator. doi.org

Antiplatelet Activity: Pyridazinone derivatives have also been explored for their ability to inhibit platelet aggregation, a key process in thrombosis. jchemrev.com Several series of 6-phenyl-3(2H)-pyridazinones and their analogs have shown dose-dependent inhibition of ADP-induced platelet aggregation. jchemrev.comresearchgate.net The introduction of different substituents, such as a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group at the C-5 position, has been shown to produce active antiplatelet agents. researchgate.net In some cases, the antiplatelet effects of synthesized pyridazinone derivatives were found to be significantly more potent than aspirin. jchemrev.com This line of research highlights the potential of the pyridazinone scaffold for the development of novel antithrombotic therapies.

| Compound Class | Pharmacological Effect | Mechanism of Action (if known) |

| 4,5-Dihydropyridazinones | Cardiotonic, Vasodilator | PDE-III Inhibition |

| 6-Phenyl-4,5-dihydro-3(2H)-pyridazinones | Cardiotonic | Not specified |

| N,O-dibenzyl pyridazinone derivative | Vasodilator | Not specified |

| 6-Phenyl-3(2H)-pyridazinones | Antiplatelet | Inhibition of ADP-induced aggregation |

| 6-(4-substituted amino) phenyl)-3(2H)-pyridazinones | Antiplatelet | Inhibition of ADP-induced aggregation |

In Vitro and In Vivo Animal Model Studies for Vasodilatory Properties

Derivatives of 4-benzyl-3(2H)-pyridazinone have demonstrated significant vasodilatory effects in both laboratory and animal studies. For instance, a series of 6-(4-substitutedphenyl)-3-pyridazinones were designed as potential vasodilator analogues of hydralazine. nih.gov Several of these new compounds exhibited potent vasorelaxant activity in vitro, with some showing superior effects compared to conventional vasodilators like hydralazine, diazoxide, isosorbide (B1672297) mononitrate, and nitroglycerin. nih.gov Specifically, compounds 2e , 2h , and 2j were highlighted for their exceptional in vitro vasorelaxant activities. nih.gov

Another study focused on amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, which also showed vasodilatory potential. jchemrev.com The compound 6-[4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)phenyl]-2-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one was particularly noted for its vasodilating activity in the nanomolar range. jchemrev.com Furthermore, some 6-aryl-4,5-dihydro-3(2H)-pyridazinones have been associated with both vasodilating and positive inotropic effects. researchgate.net

The following table summarizes the vasodilatory activity of selected 4-benzyl-3(2H)-pyridazinone derivatives.

| Compound ID | Structure/Description | Vasodilatory Activity (EC50) | Reference |

| 2e | 6-(4-substitutedphenyl)-3-pyridazinone derivative | 0.1162 µM | nih.gov |

| 2h | 6-(4-substitutedphenyl)-3-pyridazinone derivative | 0.07154 µM | nih.gov |

| 2j | 6-(4-substitutedphenyl)-3-pyridazinone derivative | 0.02916 µM | nih.gov |

| Hydralazine | Reference Drug | 18.21 µM | nih.gov |

| Nitroglycerin | Reference Drug | 0.1824 µM | nih.gov |

Antihypertensive Activity Research in Animal Models

The vasodilatory properties of 4-benzyl-3(2H)-pyridazinone derivatives often translate to antihypertensive effects. Research has identified several derivatives with significant antihypertensive activity in animal models. nih.gov For example, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives with acetamido and cyano groups have shown potent antihypertensive activity in normotensive rats. jchemrev.com

A series of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated for their antihypertensive effects using the Tail Cuff method. nih.gov Compounds 16 , 19 , 24 , 30 , 39 , 42 , and 45 from this series demonstrated good antihypertensive activity. nih.gov Another study synthesized 2-substituted/nonsubstituted 6-(4'-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone and 4-(4'-aminophenyl)-(2H)-phthalazinone derivatives and tested them for antihypertensive activities in both in vitro and in vivo models, with some derivatives showing appreciable activity. osf.io

Anti-platelet Aggregation Studies

Several 4-benzyl-3(2H)-pyridazinone derivatives have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. tjpr.org A series of 6-(4-(substituted amino) phenyl)-4,5-dihydro-3(2H)-pyridazinones showed significant anti-platelet aggregation activities, with compounds 26 and 27 being twice as effective as aspirin. tjpr.org Similarly, 6-(4-substituted acylaminophenyl)-4,5-dihydro-3(2H)-pyridazinones appreciably inhibited ADP-induced platelet aggregation, with some being more potent than the standard compound CI-930. jchemrev.comtjpr.org

The introduction of different substituted amino groups was found to enhance the anti-platelet activities of these compounds. jchemrev.com Furthermore, in vitro tests on 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones revealed that all synthesized compounds were active against ADP-induced platelet aggregation. tjpr.org Tricyclic pyridazine-3(2H)one derivatives, such as compounds 9 and 10 , were also found to be active as antithrombotic agents. nih.gov

The table below presents data on the anti-platelet aggregation activity of selected derivatives.

| Compound | Description | Anti-platelet Activity | Reference |

| Compound 26 | 6-(4-(substituted amino) phenyl)-4,5-dihydro-3(2H)-pyridazinone | 2x more potent than aspirin | tjpr.org |

| Compound 27 | 6-(4-(substituted amino) phenyl)-4,5-dihydro-3(2H)-pyridazinone | 2x more potent than aspirin | tjpr.org |

| CI-930 | Reference Drug | Standard | jchemrev.comtjpr.org |

| Aspirin | Reference Drug | Standard | tjpr.org |

Cardiotonic Activity Investigations

The cardiotonic, or positive inotropic, effects of 4-benzyl-3(2H)-pyridazinone derivatives have been a significant area of research. These compounds can increase the force of heart muscle contraction. A series of 12 novel 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were synthesized and showed clear cardiotonic effects when compared to levosimendan. nih.gov Specifically, compounds 1c , 1d , 2a , and 2d were noted for their cardiotonic activity. nih.gov

Another study synthesized 6-(4-(substituted amino) phenyl)-4,5-dihydropyridazin-3(2H)-ones as potential positive inotropic agents, with some of the synthesized compounds exhibiting good positive inotropic effects. tjpr.org The compound (±)-6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, also known as KF15232, showed potent cardiotonic activity with a strong myofibrillar Ca2+-sensitizing effect. jchemrev.comacs.org

Phosphodiesterase Inhibition Profiles

The pharmacological effects of many 4-benzyl-3(2H)-pyridazinone derivatives, including their vasodilatory and cardiotonic activities, are often mediated by the inhibition of phosphodiesterase (PDE) enzymes. nih.gov Specifically, many of these compounds are potent inhibitors of PDE3. jchemrev.comdoi.org The inhibition of cardiac PDE3 is believed to be a principal mechanism of the inotropic-vasodilatory action of these compounds. acs.org

For example, 4,5-dihydropyridazones have shown a strong inhibitory effect on cardiac type III phosphodiesterase. doi.org A 5-methyl derivative of Imazodan, compound 21a , was identified as a specific PDE3 inhibitor with an IC50 of 0.6 μM. doi.org In another study, the presence of a benzyl group at the pyridazine 2-nitrogen in pyrazolo[3,4-d]pyridazinones was associated with potent and selective inhibitory activity toward PDE5. doi.org Furthermore, some pyridazinone derivatives have been identified as potent inhibitors of PDE4, which is a target for anti-inflammatory therapies. zenodo.orgnih.gov

The following table shows the PDE inhibitory activity of some pyridazinone derivatives.

| Compound | PDE Isoform Targeted | IC50 Value | Reference |

| 21a | PDE3 | 0.6 µM | doi.org |

| 4ba | PDE4B | 251 ± 18 nM | nih.gov |

| 77 | PDE3/PDE4 | Well-balanced inhibition | researchgate.net |

| 78 | PDE4 | Robust activity | researchgate.net |

Neurological and Neurodegenerative Research

Beyond cardiovascular applications, derivatives of 4-benzyl-3(2H)-pyridazinone have been explored for their potential in treating neurological and neurodegenerative diseases.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidase (MAO) is a key enzyme in the metabolism of neurotransmitters, and its inhibition can be beneficial in conditions like Parkinson's disease. uvigo.esmdpi.com Several 4-benzyl-3(2H)-pyridazinone derivatives have been identified as potent and selective inhibitors of MAO-B. uvigo.esmdpi.comnih.gov

A novel class of pyridazinone/dithiocarbamate hybrids was synthesized, and most were found to be reversible and selective inhibitors of human MAO-B in vitro with IC50 values in the micromolar range. uvigo.es The replacement of a methyl group with a bulkier benzyl fragment in one series of compounds, however, led to a significant reduction in activity against MAO-B. uvigo.es

In another study, 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for MAO inhibition. mdpi.comnih.gov Most of these compounds showed higher inhibition of MAO-B than MAO-A. mdpi.comnih.gov Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comnih.gov Kinetic studies revealed that compounds S5 and S16 were competitive and reversible MAO-B inhibitors. mdpi.comnih.govresearchgate.net

The table below summarizes the MAO-B inhibitory activity of selected pyridazinone derivatives.

| Compound ID | Description | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

| 14b1 | Pyridazinone/dithiocarbamate hybrid with benzyl fragment | > 100 | - | uvigo.es |

| S5 | Pyridazinobenzylpiperidine derivative | 0.203 | 19.04 | mdpi.comnih.gov |

| S16 | Pyridazinobenzylpiperidine derivative | 0.979 | - | mdpi.comnih.gov |

| ACH10 | Halogenated acylhydrazone variant | 0.14 | 167.29 | acs.org |

| ACH14 | Halogenated acylhydrazone variant | 0.15 | - | acs.org |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Studies

The quest for new treatments for neurodegenerative disorders like Alzheimer's disease has spurred research into cholinesterase inhibitors. Derivatives of 3(2H)-pyridazinone have emerged as a promising scaffold in this area. mersin.edu.trfabad.org.trzenodo.orgacgpubs.org Studies have shown that these compounds can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. mersin.edu.trresearchgate.net

Research has explored various substitutions on the pyridazinone ring to optimize inhibitory activity. For instance, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives demonstrated moderate inhibition against both enzymes, with a notable preference for BuChE. mersin.edu.tr Among these, compound VI2a, which features a 4-chlorophenyl group, was identified as a dual inhibitor, showing 25.02% inhibition of AChE and 51.70% inhibition of BuChE. mersin.edu.tr Another derivative, VI2c, while inactive against AChE, was the second most potent BuChE inhibitor with 51.36% inhibition. mersin.edu.tr

In a different study, benzalhydrazone derivatives of 3-(6-substituted-3(2H)-pyridazinon-2-yl)propionohydrazide were synthesized and evaluated. fabad.org.tr Notably, the (4-chlorophenylbenzal)hydrazone derivative of 3-(6-(4-fluorophenyl)-3(2H)-pyridazinon-2-yl)propionohydrazide (Vi) exhibited excellent inhibitory effects against AChE and significant inhibition of BuChE. fabad.org.tr

Further investigations into N'-[(substituted phenyl)sulfonyl]-2-(6-substituted-3(2H)-pyridazinone-2-yl)acetohydrazide derivatives revealed that compounds with a trifluoromethyl (CF3) group on the para position of the phenylsulfonyl ring had improved anti-AChE activity. acgpubs.org The combination of pyridazinone with a triazole moiety has also been explored, yielding compounds with potent AChE inhibitory activity. jrespharm.comfabad.org.tr For example, a triazole-pyridazinone derivative (compound 6e) with a 4-trifluoromethoxy substituent showed a strong inhibitory effect with a Ki value of 0.049 ± 0.014 µM, surpassing the reference drug Tacrine. fabad.org.tr

These findings underscore the potential of the 3(2H)-pyridazinone scaffold in developing novel cholinesterase inhibitors. The structure-activity relationship studies highlight that substitutions at various positions of the pyridazinone core significantly influence the inhibitory potency and selectivity towards AChE and BuChE. mersin.edu.trfabad.org.tracgpubs.org

Table 1: Cholinesterase Inhibition by 4-Benzyl-3(2H)-pyridazinone Derivatives

| Compound | Substituent | % AChE Inhibition | % BuChE Inhibition | Reference |

|---|---|---|---|---|

| VI2a | 4-chlorophenyl | 25.02% | 51.70% | mersin.edu.tr |

| VI2c | - | No activity | 51.36% | mersin.edu.tr |

| Vi | (4-chlorophenylbenzal)hydrazone | Excellent | Significant | fabad.org.tr |

| 6e | 4-trifluoromethoxy (triazole derivative) | Ki = 0.049 ± 0.014 µM | - | fabad.org.tr |

Antiprotozoal Research

The pyridazinone scaffold has demonstrated significant potential in the development of agents against parasitic protozoa, including those responsible for Chagas disease and leishmaniasis. nih.govnih.govnih.gov

Trypanosoma cruzi Proteasome Inhibition Studies

Chagas disease, caused by Trypanosoma cruzi, is a major health concern in many parts of the world. nih.govms-editions.cl The parasite's proteasome has been identified as a viable drug target. nih.govnih.govmdpi.com Researchers have investigated pyridazinone derivatives as inhibitors of the T. cruzi proteasome. nih.govnih.gov

In one study, a functionalized pyridazinone, compound 5 , was identified as a potent and selective inhibitor of the T. cruzi proteasome. nih.gov While there was a drop in potency from proteasome inhibition to antiparasitic activity, this compound served as a starting point for further optimization. nih.gov Structural modifications, such as capping the amide nitrogen with a methyl group (compound 6 ), resulted in a complete loss of activity, confirming the importance of this group for interaction with the target enzyme. nih.gov

Another study evaluated a series of aryl-pyrazolone derivatives, which share structural similarities with pyridazinones, against T. cruzi. nih.gov This research led to the identification of two potent and non-cytotoxic molecules that were effective against the intracellular form of the parasite. nih.gov Although a lead compound showed limited plasma stability in vivo, the study opened new avenues for designing novel anti-trypanosomal agents. nih.gov The development of pyrazole-thiadiazole derivatives has also shown promise, with some compounds exhibiting potent activity against intracellular amastigotes. mdpi.com

Leishmania Proteasome Inhibition Studies

Leishmaniasis, caused by parasites of the Leishmania genus, is another devastating protozoal disease. acs.org The proteasome is also a key target in Leishmania. mdpi.comnih.gov Research has shown that compounds initially developed as Leishmania proteasome inhibitors can be repurposed and optimized for activity against T. cruzi. nih.gov For instance, compound 4 , a potent and selective Leishmania proteasome inhibitor, also demonstrated significant activity against the T. cruzi proteasome and intracellular parasites. nih.gov

Pyrazolo-pyridazinones have been reported to be active against Leishmania amazonensis. nih.gov Furthermore, a series of pyrazolo(dihydro)pyridines were synthesized and evaluated for their antileishmanial efficacy, with some compounds showing better activity than the standard drug miltefosine (B1683995) against intracellular amastigotes. nih.gov One of these compounds, 6j , demonstrated significant clearance of parasitic burden in animal models. nih.gov

These studies highlight the versatility of the pyridazinone and related heterocyclic scaffolds in targeting the proteasome of different kinetoplastid parasites, offering a potential pathway for the development of broad-spectrum antiprotozoal drugs. nih.govmdpi.com

Table 2: Antiprotozoal Activity of Pyridazinone and Related Derivatives

| Compound | Target Organism | Target Enzyme/Pathway | Key Finding | Reference |

|---|---|---|---|---|

| 5 | Trypanosoma cruzi | Proteasome | Potent and selective inhibitor | nih.gov |

| 4 | Leishmania spp. / T. cruzi | Proteasome | Potent inhibitor of both Leishmania and T. cruzi proteasomes | nih.gov |

| 6j | Leishmania donovani | - | >91% clearance of splenic parasite burden in mice | nih.gov |

Agricultural Research Applications

Pyridazinone derivatives have found applications in agriculture as both herbicides and insecticides, and more recently as plant activators, offering an eco-friendly approach to crop protection. nih.govsarpublication.comscholarsresearchlibrary.comscispace.com

Herbicidal and Insecticidal Activity Research

The pyridazinone ring is a core component of various agrochemicals. scispace.com Certain 3(2H)-pyridazinone derivatives are known for their herbicidal properties. sarpublication.comscholarsresearchlibrary.comtandfonline.com For example, 3-phenoxypyridazines have shown potent pre-emergence herbicidal effects on weeds commonly found in paddy fields, such as barnyardgrass and spikerush, without causing harm to rice plants. tandfonline.com The design and synthesis of 6-methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one was based on its potential to inhibit phytoene (B131915) desaturase, a key enzyme in carotenoid biosynthesis, leading to bleaching and herbicidal activity. researchgate.net

In addition to herbicidal action, some 3(2H)-pyridazinone derivatives exhibit insecticidal and acaricidal activities. scispace.comgoogle.com Specifically, derivatives with a straight or branched C2 to C6 alkyl group at the 2-position and a substituted benzylthio group at the 5-position of the pyridazinone ring have demonstrated excellent insecticidal and acaricidal effects. google.com

Plant Activator Mechanisms and Efficacy Studies

A novel and environmentally friendly strategy in crop protection is the use of plant activators, which induce the plant's own immune system to fight off pathogens. nih.govrsc.org A series of 3(2H)-pyridazinone derivatives have been identified as a new scaffold for such plant activators. nih.gov These compounds have shown broad-spectrum induced resistance against various pathogens in vivo, without exhibiting direct antimicrobial activity in vitro, a hallmark of plant activators. nih.govrsc.org

One study identified a lead compound that induced resistance against two pathogens and subsequently synthesized a series of derivatives to establish structure-activity relationships. nih.gov It was found that introducing fluorine-containing groups or having a 3,5-di-substituent on the benzene (B151609) ring was beneficial for broad-spectrum disease resistance. nih.gov Compound 32 from this series showed excellent efficacy against four different pathogens, highlighting its potential as a novel plant activator in crop protection. nih.gov The mechanism of these compounds is believed to mimic that of natural plant hormones like salicylic (B10762653) acid, triggering systemic acquired resistance. nih.gov

Table 3: Agricultural Applications of 4-Benzyl-3(2H)-pyridazinone Derivatives

| Application | Compound Type | Target | Key Finding | Reference |

|---|---|---|---|---|

| Herbicide | 3-Phenoxypyridazines | Barnyardgrass, spikerush | Powerful pre-emergence effects with no injury to rice plants | tandfonline.com |

| Herbicide | 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one | Phytoene desaturase | Good herbicidal and bleaching activities | researchgate.net |

| Insecticide/Acaricide | 2-Alkyl-5-(benzylthio)-3(2H)-pyridazinones | Insects and mites | Excellent immediate and residual activity | google.com |

| Plant Activator | 3(2H)-pyridazinone derivatives | Plant immune system | Broad-spectrum induced resistance against multiple pathogens | nih.gov |

| Plant Activator | Compound 32 | Plant immune system | Excellent efficacy against four tested pathogens | nih.gov |

Other Noteworthy Biological Activities

Antioxidant Properties Investigation

The investigation into the antioxidant potential of 4-benzyl-3(2H)-pyridazinone derivatives has revealed that modifications to the pyridazinone core can lead to significant free-radical scavenging capabilities. Researchers have synthesized various series of these compounds and evaluated their ability to counteract oxidative stress using a variety of in vitro assays. These studies are crucial as oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions.

A notable study involved the synthesis of a series of 4-(substituted benzylidene)-6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives and their subsequent evaluation for antioxidant activity through several radical scavenging methods. researchgate.net The antioxidant capacity was assessed using 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), hydrogen peroxide (H₂O₂), and nitric oxide (NO) radical scavenging assays. researchgate.net The results from these assays provide a comprehensive overview of the potential of these compounds to act as antioxidants.

The findings from this research indicated that the nature and position of substituents on the benzylidene and aryl rings play a pivotal role in the antioxidant activity. For instance, some compounds demonstrated excellent radical scavenging activity, comparable to the standard antioxidant ascorbic acid. researchgate.net A preliminary structure-activity relationship analysis suggested that the presence of electron-withdrawing groups and a heterocyclic ring on the pyridazinone nucleus was associated with the most potent antioxidant profiles. researchgate.net

In the DPPH radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom, several derivatives showed significant activity. Similarly, in the hydrogen peroxide scavenging assay, certain compounds were effective in detoxifying this non-radical reactive oxygen species. The nitric oxide scavenging assay also highlighted the potential of these derivatives to inhibit NO-mediated damage. researchgate.net

Another study focusing on 6-(m-Nitrophenyl)-4-sustituted benzylidene-4,5-dihydropyridazin-3(2H)-ones also contributed to the understanding of their antioxidant properties. scispace.com Furthermore, broader research on pyridazinone derivatives has consistently shown their potential to inhibit superoxide (B77818) anions and lipid peroxidation, further cementing their status as a promising class of antioxidant agents. scispace.comresearchgate.net

The research collectively suggests that the 4-benzyl-3(2H)-pyridazinone scaffold is a viable template for the development of novel antioxidant agents. The ease of synthetic modification allows for the fine-tuning of their activity, paving the way for future investigations into their therapeutic potential.

Table of Antioxidant Activity of 4-Benzylidene-3(2H)-pyridazinone Derivatives

| Compound ID | Substituent at position 6 | Substituent on 4-benzylidene ring | DPPH Scavenging Activity (%) | H₂O₂ Scavenging Activity (%) | NO Scavenging Activity (%) |

| 5a | Phenyl | 4-N,N-dimethylamino | 85.0 | 72.0 | 78.0 |

| 5d | 4-Chlorophenyl | 4-N,N-dimethylamino | 82.0 | 68.0 | 75.0 |

| 5g | Thiophen-2-yl | 4-N,N-dimethylamino | 80.0 | 70.0 | 72.0 |

| 5j | Thiophen-2-yl | 4-Hydroxy-3-methoxy | 82.0 | 65.0 | 74.0 |

| Standard | Ascorbic Acid | 88.0 | 75.0 | 80.0 | |

| Data sourced from Khokra et al. (2016). Activities measured at a concentration of 100 µg/mL. researchgate.netresearchgate.net |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of molecules, such as their electronic structure, reactivity, and stability. These studies are foundational for interpreting molecular behavior at an atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyridazinone derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-31++G(d,p), have been performed to optimize molecular geometries and analyze electronic properties. nih.govmdpi.com

In a study on 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one, DFT calculations were initiated from the geometry determined by X-ray crystallography. The results showed a strong correlation between the theoretically calculated bond lengths and angles and the experimental values, validating the accuracy of the computational model. nih.gov Such studies provide a detailed picture of the molecule's three-dimensional structure and electron distribution.

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally signifies higher reactivity and lower stability. nih.goviucr.org

For pyridazinone derivatives, FMO analysis helps to predict their reactivity and potential for biological activity. mdpi.com For instance, in the case of 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one, the HOMO and LUMO were found to be localized over the substituted oxopyridazinyl ring. nih.gov The HOMO-LUMO gap for this compound was calculated to be 0.15669 atomic units (a.u.). iucr.org In another study on 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, a low energy gap was noted, suggesting significant chemical reactivity. mdpi.com

| Compound | Method | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (ΔE) (a.u.) | Reference |

|---|---|---|---|---|---|

| 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one | DFT/B3LYP/6-311G(d,p) | -0.22571 | -0.06902 | 0.15669 | iucr.org |

| 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one | DFT | -6.19 eV | -1.863 eV | 4.327 eV | mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), the preferred sites for nucleophilic attack. nih.gov

For the derivative 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one, MEP analysis revealed that the most negative regions are concentrated around the oxygen atoms of the carbonyl groups. nih.gov This suggests these sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors in biological systems. nih.gov Such insights are crucial for understanding potential drug-receptor interactions.

Frontier Molecular Orbital (FMO) Analysis

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to elucidate the binding mechanisms of potential drugs and to screen for new inhibitors. Docking studies on 4-benzyl-3(2H)-pyridazinone derivatives have been instrumental in identifying potential biological targets and understanding the specific molecular interactions that drive their activity.

For example, docking studies of a 1-benzyl-pyridazinone derivative into a homology model of the Trypanosoma cruzi 20S proteasome revealed key binding interactions. nih.gov The pyridazinone carbonyl was found to form a hydrogen bond with residue β5Tyr136, while the benzyl (B1604629) group occupied a hydrophobic pocket, engaging in π–π interactions with β5Tyr212 and β4Phe24. nih.govacs.org Similarly, derivatives of 6-(4-benzylpiperidine-1-yl)-3(2H)-pyridazinone have been docked into the active site of monoamine oxidase B (MAO-B), with the results corroborating their observed inhibitory activity. mdpi.com Other studies have explored the interaction of pyridazinone analogs with targets like cyclooxygenase (COX) enzymes, highlighting the role of van der Waals forces and hydrogen bonding in stabilizing the ligand-protein complex. bohrium.com

| Derivative Class | Biological Target | Key Interacting Residues | Reference |

|---|---|---|---|

| 1-Benzyl-pyridazinone carboxamides | Trypanosoma cruzi 20S Proteasome | β5Tyr136, β5Tyr212, β4Phe24 | nih.govacs.org |

| 6-(4-Benzylpiperidine-1-yl)-3(2H)-pyridazinones | Monoamine Oxidase B (MAO-B) | Not specified | mdpi.com |

| 2-Benzyl-4-(aryl)-5-(arylsulfonyl)pyridazin-3(2H)-one | Cyclooxygenase (COX) | Not specified | pharmacophorejournal.com |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-1 and COX-2 | Not specified, interactions via van der Waals forces and H-bonds | bohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing a predictive model, QSAR can guide the synthesis of new molecules with improved potency.

For pyridazinone-based compounds, 3D-QSAR studies have been conducted to elucidate the structural requirements for their biological effects, such as vasodilator activity. nih.gov In a typical 3D-QSAR study, a library of compounds with known activities is divided into a training set and a test set. nih.gov The training set is used to generate a hypothesis or model that relates specific structural features (e.g., steric, electronic) to activity. This model's predictive power is then validated using the test set. Such studies on pyridazinone derivatives help identify which substitutions on the core structure are likely to enhance or diminish biological activity, thereby streamlining the drug discovery process. nih.govzenodo.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model can be generated based on the structures of known active ligands. For instance, a 3D-QSAR pharmacophore model was developed for a series of vasodilator agents to identify key features. nih.gov Once a validated pharmacophore model is established, it can be used as a 3D query to perform virtual screening of large compound libraries. This process filters for molecules that match the pharmacophoric features, allowing for the rapid identification of new potential drug candidates with a high probability of being active. The proposed compounds can then be mapped onto the pharmacophore to assess their fit and estimate their potential activity before undertaking their synthesis and biological testing. nih.gov

Future Research Directions for 4 Benzyl 3 2h Pyridazinone

Exploration of Unconventional Synthetic Pathways

The traditional synthesis of pyridazinone derivatives often relies on the cyclization of γ-keto acids with hydrazine (B178648) hydrate (B1144303). scispace.comnih.gov While effective, future research is increasingly directed towards more efficient, sustainable, and innovative synthetic strategies. The exploration of unconventional pathways aims to reduce reaction times, improve yields, and access novel molecular architectures that are difficult to obtain through classical methods.

Key areas of future synthetic exploration include:

Domino and One-Pot Reactions: Researchers are developing novel methods that combine multiple reaction steps into a single, efficient process. For instance, a one-pot, three-component reaction has been successfully used to synthesize 4-cyano-3(2H)-pyridazinones in water, offering an environmentally friendly and regioselective approach. grafiati.com Another innovative method is based on domino hydrohydrazination and condensation reactions, which can produce pyridazinones in a one-pot process with moderate to good yields. scispace.com

Microwave-Assisted Synthesis: The use of microwave irradiation is a promising avenue for accelerating the synthesis of pyridazinone derivatives. This technique can significantly shorten reaction times and improve the purity of the resulting products compared to conventional heating methods. scispace.com

Catalytic Methods: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be a highly effective method for introducing diverse substituents onto the pyridazinone core. scispace.com Future work will likely expand the range of catalytic systems to enable more complex and targeted modifications.

These advanced synthetic approaches are crucial for building diverse chemical libraries of 4-benzyl-3(2H)-pyridazinone analogs, which are essential for comprehensive structure-activity relationship (SAR) studies and the discovery of new biological functions.

Advanced Mechanistic Elucidation of Biological Actions

While many pyridazinone derivatives have been identified with promising biological activities, a deep understanding of their molecular mechanisms of action is often lacking. Future research must prioritize advanced mechanistic studies to move beyond preliminary screening and uncover precisely how these compounds interact with their biological targets.

Future directions for mechanistic elucidation include:

Enzyme Inhibition Kinetics: Detailed kinetic studies are essential to characterize the nature of enzyme inhibition. For example, certain pyridazinobenzylpiperidine derivatives have been identified as competitive and reversible inhibitors of monoamine oxidase B (MAO-B), with specific Ki values determined. mdpi.com Such studies provide critical information about the inhibitor's binding affinity and mechanism.

Structural Biology and Molecular Docking: Determining the three-dimensional structure of a pyridazinone derivative bound to its target can provide unparalleled insight into its mechanism of action. Cryo-electron microscopy (cryo-EM) has been used to obtain co-structures of pyridazinone inhibitors with the Trypanosoma cruzi proteasome, guiding further optimization. nih.gov In parallel, molecular docking studies help predict binding modes and key interactions. For instance, docking studies have revealed that the efficacy of MAO-B inhibitors is linked to pi-pi stacking interactions with specific tyrosine residues (Tyr398 and Tyr326) in the enzyme's active site. mdpi.com

Target Deconvolution: For compounds identified through phenotypic screening, it is crucial to identify the specific molecular target responsible for the observed effect. Techniques like inverse virtual screening are being employed to repurpose existing pyridazinone-based molecules by identifying potential new biological targets, such as Aspartate aminotransferase (AST). tandfonline.com

Table 1: Examples of Mechanistic Insights for Pyridazinone Derivatives

| Derivative Class | Biological Target | Key Mechanistic Finding | Research Technique |

|---|---|---|---|

| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase B (MAO-B) | Competitive, reversible inhibition; pi-pi stacking with Tyr398 and Tyr326. mdpi.com | Enzyme kinetics, Molecular docking. mdpi.com |

| Pyridazinone series | Trypanosoma cruzi proteasome | Binding mode identified, enabling structure-guided optimization. nih.gov | Cryo-electron microscopy (Cryo-EM). nih.gov |

| 2-Arylacetamide pyridazin-3(2H)-ones | Formyl Peptide Receptors (FPRs) | Identified as agonists, activating intracellular Ca²⁺ flux. unifi.it | Cell-based functional assays. unifi.it |

| Pyridazinone-based small-molecules | Aspartate aminotransferase (AST) | Identified as a potential new target for diabetes treatment. tandfonline.com | Inverse virtual screening. tandfonline.com |

Design and Synthesis of Highly Targeted Derivatives

Building on mechanistic insights, the next frontier is the rational design and synthesis of derivatives with high potency and selectivity for specific biological targets. This involves modifying the core 4-benzyl-3(2H)-pyridazinone structure to optimize interactions with the target and improve pharmacological properties.

Future strategies in derivative design will focus on:

Structure-Activity Relationship (SAR) Guided Design: A systematic exploration of how chemical modifications affect biological activity is fundamental. Research efforts are focused on modifying various positions of the pyridazinone ring, such as the C4, C6, and N2 positions. unifi.it For example, introducing different substituents on the benzyl (B1604629) group or replacing it with other moieties can significantly impact potency and selectivity. nih.govunifi.it

Pharmacophore Modeling and Bioisosteric Replacement: Computational models can identify the essential structural features (pharmacophore) required for biological activity. This information guides the synthesis of new derivatives where parts of the molecule are replaced with bioisosteres (substituents with similar physical or chemical properties) to enhance activity or improve ADME (absorption, distribution, metabolism, and excretion) profiles. For instance, replacing a phenyl ring at position 6 with different aryl groups or inserting various side chains at position 2 are common strategies. nih.govnih.gov

Targeting Specific Disease Microenvironments: Derivatives can be designed to be more effective in specific physiological contexts. One study aimed to design anti-proliferative compounds by mimicking an inflamed cancer cell microenvironment, where factors like serotonin (B10506) are present. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Pyridazinone Derivatives

| Core Scaffold | Position Modified | Modification Strategy | Impact on Activity/Properties |

|---|---|---|---|

| Pyridazin-3(2H)-one | C6 Position | Introduction of substituted aryl and heteroaromatic systems. unifi.it | Modulated agonist activity at Formyl Peptide Receptors (FPRs). unifi.it |

| Pyridazinone | Benzyl Substituent | Investigation of 3,4-disubstituted benzyl groups. nih.gov | Improved potency and optimized intrinsic clearance. nih.gov |

| Pyridazin-3-one | N2 Position | Insertion of thiosemicarbazide (B42300) side chains. nih.gov | Generation of new derivatives with potential vasorelaxant activity. nih.gov |

| 3(2H)-pyridazinone | General | Design of derivatives to mimic inflamed tumor microenvironment. nih.gov | Enhanced anti-proliferative effects against HCT116 colon carcinoma cells. nih.gov |

Integration of Multidisciplinary Research Approaches

The complexity of drug discovery and development necessitates a move away from siloed research towards a more integrated, multidisciplinary approach. The future of research on 4-benzyl-3(2H)-pyridazinone will rely on the convergence of chemistry, biology, pharmacology, and computational science.

Key aspects of this integrated approach include:

Combining Computational and Experimental Methods: A powerful paradigm involves using computational methods (in silico) to design and screen virtual libraries of compounds before committing to laboratory synthesis and testing. This approach, combining molecular docking, synthesis, and in vitro assays, has been effectively used to develop cholinesterase inhibitors and MAO-B inhibitors. mdpi.comscispace.com

Structure-Guided Drug Discovery: This iterative cycle involves determining the structure of a target-inhibitor complex, using that information to design more potent compounds, synthesizing them, and then co-crystallizing the new compounds with the target to validate the design. This was successfully applied to develop inhibitors for the Trypanosoma cruzi proteasome. nih.gov

Integrating Pharmacokinetics and Pharmacodynamics: Early assessment of a compound's ADME properties is crucial for its development as a potential drug. Future research will increasingly integrate assays for properties like blood-brain barrier penetration (e.g., the PAMPA assay) alongside efficacy and mechanism studies to select candidates with a higher probability of success in later-stage development. mdpi.com

By weaving together these diverse disciplines, researchers can create a more efficient and effective pipeline for translating the therapeutic potential of the 4-benzyl-3(2H)-pyridazinone scaffold into tangible clinical applications.

Q & A

Basic Research Questions

Q. What are the common methods for structural characterization of 4-benzyl-3(2H)-pyridazinone derivatives?